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molecular formula C25H33NO8 B8810540 Ifenprodil tartrate

Ifenprodil tartrate

Cat. No. B8810540
M. Wt: 475.5 g/mol
InChI Key: FFYMSFGBEJMSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05145852

Procedure details

ifenprodil tartrate approximately 0.75 mg as an alpha1 blocker; atropine approximately 0.025 mg as an anticholinergic; yohimbine approximately 0.075 mg as an alpha2 blocker; dipyridamol approximately 0.25 mg as a phosphodiasterase inhibitor; piribedil approximately 0.225 mg as a dopaminergic; and alprostil approximately 33 μg as a prostaglandin.
Quantity
0.75 mg
Type
reactant
Reaction Step One
Name
atropine
Quantity
0.025 mg
Type
reactant
Reaction Step Two
Name
yohimbine
Quantity
0.075 mg
Type
reactant
Reaction Step Three
Quantity
0.25 mg
Type
reactant
Reaction Step Four
Quantity
0.225 mg
Type
reactant
Reaction Step Five
[Compound]
Name
prostaglandin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[CH:2]([N:12]1[CH2:17][CH2:16][CH:15]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=CC=2)CC1)[CH:3](O)[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.C(O)(C(O)=O)C(O)[C:27](O)=[O:28].CN1[C@@H]2C[C@@H:42]([O:44]C(C(C3C=CC=CC=3)CO)=O)C[C@H]1CC2.[CH3:56][O:57]C([C@@H]1[C@H]2C[C@@H]3N(C[C@@H]2CC[C@@H]1O)CCC1C2C=CC=CC=2NC3=1)=O.[CH2:82]1CCN(C2C3N=C(N(CCO)CCO)N=C(N4CCCCC4)C=3N=C(N(CCO)CCO)N=2)CC1.C1C=NC(N2CCN(CC3C=CC4OCOC=4C=3)CC2)=NC=1>>[CH3:27][O:28][C:20]1[CH:21]=[CH:22][C:15]([CH2:16][C:17]2[N:12]=[CH:2][CH:3]=[C:4]3[C:9]=2[CH:8]=[C:7]([O:10][CH3:82])[C:6]([O:57][CH3:56])=[CH:5]3)=[CH:18][C:19]=1[O:44][CH3:42] |f:0.1|

Inputs

Step One
Name
Quantity
0.75 mg
Type
reactant
Smiles
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.C(C(C(=O)O)O)(C(=O)O)O
Step Two
Name
atropine
Quantity
0.025 mg
Type
reactant
Smiles
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3
Step Three
Name
yohimbine
Quantity
0.075 mg
Type
reactant
Smiles
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(C=5C=CC=CC5N4)CCN3C2)O
Step Four
Name
Quantity
0.25 mg
Type
reactant
Smiles
C1CCN(CC1)C=2C3=C(C(=NC(=N3)N(CCO)CCO)N4CCCCC4)N=C(N2)N(CCO)CCO
Step Five
Name
Quantity
0.225 mg
Type
reactant
Smiles
C=1C=NC(=NC1)N2CCN(CC2)CC=3C=CC4=C(C3)OCO4
Step Six
Name
prostaglandin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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